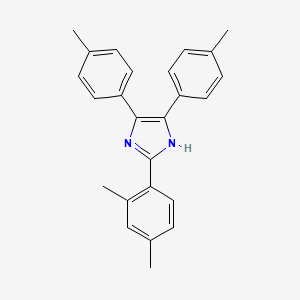

2-(2,4-Dimethylphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole

Description

2-(2,4-Dimethylphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole (CAS 121111-59-9) is a trisubstituted imidazole derivative characterized by a 2,4-dimethylphenyl group at position 2 and 4-methylphenyl groups at positions 4 and 5 of the imidazole core . The methyl substituents enhance lipophilicity and steric bulk, influencing solubility and intermolecular interactions.

Properties

CAS No. |

121111-59-9 |

|---|---|

Molecular Formula |

C25H24N2 |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

2-(2,4-dimethylphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole |

InChI |

InChI=1S/C25H24N2/c1-16-5-10-20(11-6-16)23-24(21-12-7-17(2)8-13-21)27-25(26-23)22-14-9-18(3)15-19(22)4/h5-15H,1-4H3,(H,26,27) |

InChI Key |

HZJDFBLYBNLMIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C=C(C=C3)C)C)C4=CC=C(C=C4)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization, chromatography, and distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the imidazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce the corresponding amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that imidazole derivatives, including 2-(2,4-Dimethylphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole, exhibit significant anticancer properties. The imidazole ring is known for its ability to interact with biological targets involved in cancer progression. Studies have demonstrated that compounds within this class can inhibit tumor growth in various cancer cell lines.

- Case Study : In a study published in the Journal of Medicinal Chemistry, a series of imidazole derivatives were synthesized and evaluated for their cytotoxic activity against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

1.2 Antimicrobial Properties

The antimicrobial efficacy of imidazole compounds is well-documented. The presence of the imidazole moiety enhances the interaction with microbial enzymes and cellular components.

- Data Table: Antimicrobial Activity of Imidazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | Escherichia coli | 20 | |

| 2-(3,4-Dimethoxyphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole | Staphylococcus aureus | 18 |

Materials Science Applications

2.1 Organic Photovoltaics

Imidazole derivatives have been explored as potential materials for organic photovoltaic devices due to their favorable electronic properties. The ability to tune the electronic structure through substitution allows for enhanced charge transport properties.

- Case Study : A recent investigation into the use of imidazole-based materials in organic solar cells showed improved efficiency compared to traditional materials. The study highlighted the role of molecular structure in optimizing light absorption and charge mobility .

Other Notable Applications

3.1 Catalysis

Imidazoles serve as effective catalysts in various organic reactions due to their ability to stabilize transition states and facilitate electron transfer processes.

- Data Table: Catalytic Activities of Imidazole Compounds

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Imidazole Derivatives

Structural Analogues and Substituent Effects

The biological and chemical behavior of imidazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Pharmacological Activities

- Anticancer Potential: Compound 1a (with 4-methylphenyl and nitrothiophene groups) demonstrated moderate aromatase inhibition and cytotoxicity against breast cancer cells, suggesting that methyl substituents may enhance membrane permeability for anticancer activity .

- Anti-inflammatory Action : Fenflumizole’s methoxy and fluorine substituents contribute to its COX inhibition, highlighting the role of electron-withdrawing groups in modulating enzyme interactions .

- Analgesic Synergy : 4,5-Bis(4-methoxyphenyl)-2-(trifluoromethylsulfonyl)-1H-imidazole showed enhanced analgesic effects when combined with nalbuphine, likely due to sulfonyl and methoxy groups improving receptor binding .

Physicochemical and Optical Properties

- Solubility : Methoxy groups (e.g., in Fenflumizole) increase polarity compared to methyl substituents, improving aqueous solubility .

- Optical Behavior: The target compound’s methyl groups may reduce NLO efficiency compared to hydroxylated analogues (e.g., 4-(4,5-diphenyl-1H-imidazole-2-yl)phenol), where phenolic –OH groups enhance hyperpolarizability .

Biological Activity

The compound 2-(2,4-Dimethylphenyl)-4,5-bis(4-methylphenyl)-1H-imidazole is a member of the imidazole family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a complex arrangement of aromatic rings that contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit significant biological activities, particularly in the context of cancer treatment. The following sections detail specific findings related to its anticancer properties.

Anticancer Properties

- Cytotoxicity Against Cancer Cell Lines

-

Mechanisms of Action

- The mechanism by which these compounds exert their effects often involves the induction of cell cycle arrest and apoptosis. For example, lead compounds in similar studies were found to upregulate pro-apoptotic factors such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 . This suggests that the imidazole derivatives may activate intrinsic apoptotic pathways.

-

Inhibition of Kinases

- Certain studies have highlighted the ability of imidazole derivatives to inhibit key kinases involved in cancer progression. For instance, compounds with similar structures have been shown to inhibit EGFR and mTOR pathways effectively . These pathways are crucial for cell proliferation and survival in cancer cells.

Case Studies

Several case studies provide insight into the biological activity of imidazole derivatives:

- Case Study 1 : A study focusing on a related imidazole compound demonstrated significant cytotoxicity against multiple cancer cell lines (MCF-7, A549) with IC50 values comparable to established chemotherapeutics like doxorubicin . The study concluded that structural modifications could enhance potency and selectivity.

- Case Study 2 : Another investigation into imidazole-based compounds reported favorable outcomes in preclinical models for breast cancer treatment. The compounds induced apoptosis through mitochondrial pathways and showed synergistic effects when combined with other chemotherapeutic agents .

Data Table: Biological Activity Summary

| Activity Type | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | HepG2 | 7.82 | Apoptosis induction |

| Cytotoxicity | MCF-7 | 15.0 | Cell cycle arrest |

| Kinase Inhibition | EGFR | N/A | Signal transduction blockade |

| Kinase Inhibition | mTOR | N/A | Inhibition of cell growth |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.